molecular formula C7H7ClFNO B15223428 2-Chloro-4-ethoxy-5-fluoropyridine

2-Chloro-4-ethoxy-5-fluoropyridine

Katalognummer: B15223428
Molekulargewicht: 175.59 g/mol
InChI-Schlüssel: MXWFDXNJVQMDGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-ethoxy-5-fluoropyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine, ethoxy, and fluorine substituents on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethoxy-5-fluoropyridine typically involves the substitution reactions on a pyridine ring. One common method is the nucleophilic substitution of a suitable precursor, such as 2-chloro-5-fluoropyridine, with an ethoxy group. This reaction can be carried out under mild conditions using an appropriate base and solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-ethoxy-5-fluoropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium ethoxide or potassium tert-butoxide in solvents like ethanol or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-4-ethoxy-5-fluoropyridine, while coupling reactions can produce biaryl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-ethoxy-5-fluoropyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-ethoxy-5-fluoropyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chlorine, ethoxy, and fluorine substituents can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-5-ethoxy-4-fluoropyridine
  • 2-Chloro-4-fluoropyridine
  • 2-Chloro-5-fluoropyridine

Uniqueness

2-Chloro-4-ethoxy-5-fluoropyridine is unique due to the presence of both ethoxy and fluorine substituents on the pyridine ring

Eigenschaften

Molekularformel

C7H7ClFNO

Molekulargewicht

175.59 g/mol

IUPAC-Name

2-chloro-4-ethoxy-5-fluoropyridine

InChI

InChI=1S/C7H7ClFNO/c1-2-11-6-3-7(8)10-4-5(6)9/h3-4H,2H2,1H3

InChI-Schlüssel

MXWFDXNJVQMDGA-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=NC=C1F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.